N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide
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Overview
Description
N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a sulfinyl group attached to a chlorophenyl ring, which is further connected to an ethyl chain and a phenylacetamide moiety. Its unique structure imparts various chemical properties that make it valuable in different fields.
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body. These targets can include receptors, ion channels, or enzymes involved in critical biochemical pathways .
Mode of Action
The compound may bind to its target, altering the target’s normal function. This can result in an increase or decrease in the activity of the target, depending on the nature of the interaction .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a receptor, triggering a signaling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is ultimately excreted. These properties can greatly influence the compound’s bioavailability, or the amount of the compound that is able to reach its target and exert an effect .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective at specific pH levels, or their stability may be affected by high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzene sulfinyl chloride with ethylamine to form the sulfinyl ethyl intermediate. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation, crystallization, and purification to obtain the desired compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-phenylacetamide: Lacks the sulfinyl group, resulting in different chemical properties.
N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-2-phenylacetamide: Contains a sulfonyl group instead of a sulfinyl group, leading to different reactivity and applications.
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-phenylacetamide: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.
Uniqueness
N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide is unique due to the presence of the sulfinyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfinylethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-6-8-15(9-7-14)21(20)11-10-18-16(19)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSPKCKLQDIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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